molecular formula C20H16N2O3 B11997344 N-(4-nitrobenzyl)-N-phenylbenzamide

N-(4-nitrobenzyl)-N-phenylbenzamide

Cat. No.: B11997344
M. Wt: 332.4 g/mol
InChI Key: BTXFDRRJZKAPQG-UHFFFAOYSA-N
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Description

4-nitrobenzyl-N-phenylbenzamide , belongs to the class of organic compounds known as benzamides. It features a benzene ring substituted with both a nitro group (-NO₂) and a phenyl group (-C₆H₅). The compound’s chemical structure is as follows:

Structure: C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂\text{Structure: } \text{C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂} Structure: C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂

Preparation Methods

Synthetic Routes::

    Nitration of Benzylbenzene: The synthesis typically begins with the nitration of benzylbenzene (phenyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group (-NO₂) onto the benzyl ring.

    Amidation Reaction: The resulting 4-nitrobenzyl chloride is then reacted with aniline (phenylamine) in the presence of a base (such as sodium hydroxide) to form N-(4-nitrobenzyl)-N-phenylbenzamide.

Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, ensuring high yields, and minimizing impurities.

Chemical Reactions Analysis

Reactions::

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron and hydrochloric acid.

    Substitution: The amide group (-C(=O)-NH-) can undergo nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions::

    Reduction: Iron and hydrochloric acid.

    Substitution: Alkali metal hydroxides (e.g., sodium hydroxide) or strong acids (e.g., hydrochloric acid).

    Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.

Major Products:: The major product of reduction is 4-aminobenzyl-N-phenylbenzamide.

Scientific Research Applications

    Medicine: N-(4-nitrobenzyl)-N-phenylbenzamide derivatives exhibit potential as antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell growth.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, potentially affecting cell signaling pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While N-(4-nitrobenzyl)-N-phenylbenzamide is unique due to its specific substitution pattern, similar compounds include:

    4-Nitrobenzyl alcohol: , which shares the same 4-nitrobenzyl group but lacks the amide functionality.

    N,N’-Diisopropyl-O-(4-nitrobenzyl)isourea: , another derivative with a similar nitrobenzyl moiety.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O3/c23-20(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)15-16-11-13-19(14-12-16)22(24)25/h1-14H,15H2

InChI Key

BTXFDRRJZKAPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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